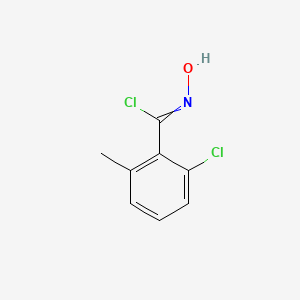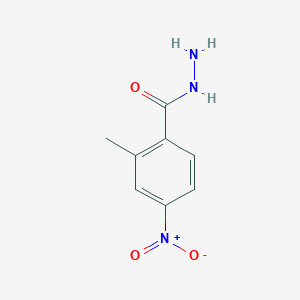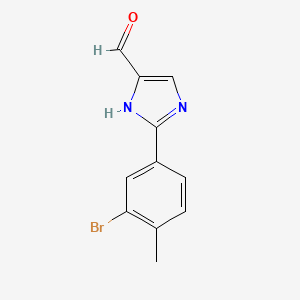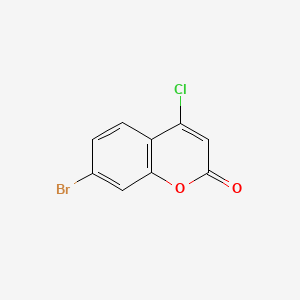
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyridine ringIsoxazole derivatives are known for their diverse biological activities, making them valuable scaffolds in the development of pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the use of hydroxylamine hydrochloride (NH₂OH·HCl) in methanolic conditions to cyclize intermediates . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound often employ solid-phase synthesis techniques. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
化学反応の分析
Types of Reactions
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in medicinal chemistry .
科学的研究の応用
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby altering cellular processes .
類似化合物との比較
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Another isoxazole derivative with similar structural features.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: A related compound with an amino group instead of a pyridyl group.
Uniqueness
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(5-12-6)10-9(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15) |
InChIキー |
GUSYDHLOBUYOOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=NOC(=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)



![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)

![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-1H-1,2,4-triazole](/img/structure/B13687987.png)




